N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide
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Overview
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a complex organic compound belonging to the class of benzamides. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a fused bicyclic structure containing oxygen and nitrogen atoms. The presence of a fluorine atom on the benzamide moiety adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminoethanol and a suitable benzene derivative
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to ensure efficient and scalable synthesis. Quality control measures, including chromatographic and spectroscopic techniques, would be essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound may exhibit activity against various biological targets. Its potential as a pharmacological agent could be explored in drug discovery programs.
Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its interaction with biological systems, such as enzyme inhibition or receptor binding, could lead to the development of new drugs.
Industry: In industry, this compound might find applications in the development of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Molecular targets could include kinases, proteases, or other regulatory proteins.
Comparison with Similar Compounds
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
Uniqueness: Compared to similar compounds, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAQMMVWRAOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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